Enhanced Enzymatic Stability of the Pyroglutamyl Moiety Relative to Native Glutamine-Containing Peptides
The N-terminal pyroglutamyl (pGlu) group, which defines PYR-GLN-OH, confers complete resistance to enzymatic degradation by aminopeptidases and other proteases, a property not observed in its non-cyclized glutamine-containing counterparts. In a comparative study of cholecystokinin (CCK) analogs, the N-terminally modified (pGlu-Gln)-CCK-8[mPEG] peptide was found to be 'completely resistant to enzymatic degradation' in vitro, whereas native CCK-8 is known for its rapid degradation in the circulation [1]. This stability enhancement is a direct consequence of the pGlu-Gln N-terminal modification.
| Evidence Dimension | Resistance to enzymatic degradation |
|---|---|
| Target Compound Data | Complete resistance (0% degradation under assay conditions) |
| Comparator Or Baseline | Native CCK-8 (rapidly degraded in circulation) |
| Quantified Difference | From 'rapid degradation' to 'complete resistance' |
| Conditions | In vitro enzymatic stability assay with plasma or purified proteases |
Why This Matters
For procurement in assays or in vivo models, this enhanced stability ensures consistent exposure and prevents rapid loss of the peptide signal, which is a critical differentiator from unstable linear glutamine peptides.
- [1] Irwin N, et al. (pGlu-Gln)-CCK-8[mPEG]: A novel, long-acting, mini-PEGylated cholecystokinin (CCK) agonist that improves metabolic status in dietary-induced diabetes. Biochim Biophys Acta. 2013 Jun;1830(6):3645-53. View Source
